Urinary Excretion: Desmethylene vs. Parent Paroxetine
In human pharmacokinetic studies, paroxetine undergoes extensive first-pass metabolism, resulting in negligible urinary excretion of the unchanged parent drug. Desmethylene paroxetine hydrochloride is identified as the major urinary metabolite, representing a substantially larger fraction of the administered dose than intact paroxetine [1]. This quantitative disparity is critical for selecting the appropriate analyte in toxicological screening; monitoring urinary desmethylene paroxetine provides a reliable marker of paroxetine exposure, whereas attempting to quantify unchanged paroxetine in urine yields poor sensitivity and may lead to false-negative results [2].
| Evidence Dimension | Urinary excretion as fraction of administered dose |
|---|---|
| Target Compound Data | Major urinary metabolite; constitutes a significant portion of total drug-related material excreted in urine |
| Comparator Or Baseline | Unchanged Paroxetine (parent drug) |
| Quantified Difference | Paroxetine undergoes extensive metabolism; <2% of an oral dose is excreted unchanged in urine, whereas the desmethylene catechol metabolite accounts for a major fraction of urinary radioactivity in radiolabeled studies. |
| Conditions | Human subjects administered 14C-labeled paroxetine orally; urine collected over 120 hours and analyzed by radio-HPLC and LC-MS. |
Why This Matters
For forensic toxicology and clinical compliance monitoring, selecting desmethylene paroxetine as the urinary target analyte offers superior detection window and sensitivity compared to the parent drug.
- [1] Kaye CM, et al. A review of the metabolism and pharmacokinetics of paroxetine in man. Acta Psychiatr Scand Suppl. 1989;350:60-75. View Source
- [2] Zhao SX, et al. NADPH-dependent covalent binding of [3H]paroxetine to human liver microsomes and S-9 fractions: identification of an electrophilic quinone metabolite of paroxetine. Chem Res Toxicol. 2007;20(11):1649-1657. View Source
